4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 938146-99-7
VCID: VC7899937
InChI: InChI=1S/C16H15NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2,(H,18,19)
SMILES: C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

CAS No.: 938146-99-7

Cat. No.: VC7899937

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid - 938146-99-7

Specification

CAS No. 938146-99-7
Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
IUPAC Name 4-(2,3-dihydroindol-1-ylmethyl)benzoic acid
Standard InChI InChI=1S/C16H15NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2,(H,18,19)
Standard InChI Key NNHJFDQPSDKLHK-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O
Canonical SMILES C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a benzoic acid group (-C₆H₄COOH) connected to a 2,3-dihydroindole (indoline) system through a methylene (-CH₂-) linker. Indoline, a saturated derivative of indole, comprises a benzene ring fused to a five-membered pyrrolidine ring containing one nitrogen atom. This hybrid structure confers both aromatic and aliphatic properties, influencing its solubility and reactivity .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Registry Number938146-99-7
Molecular FormulaC16H15NO2\text{C}_{16}\text{H}_{15}\text{NO}_{2}
Molecular Weight253.3 g/mol
Synonyms4-(1-Indolinylmethyl)benzoic acid, 4-(Indolin-1-ylmethyl)benzoic acid

Synthesis and Derivatives

Table 2: Related Compounds and Their Syntheses

CompoundSynthesis ApproachReference
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acidSulfonylation of dihydroisoquinoline with benzoic acid sulfonyl chloride
2-[(2-Oxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoic acidCondensation of oxindole with 2-bromomethylbenzoic acid

Structural Derivatives

Modifications to the indoline or benzoic acid moieties yield derivatives with varied bioactivity:

  • Oxazolyl Derivatives: Introducing a 1,3-oxazole ring (e.g., 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid, CAS 951518-72-2) enhances molecular rigidity, potentially improving target binding .

  • Carboxylate Substitutions: Replacing the carboxylic acid with amides or esters, as seen in AKR1C3 inhibitors, modulates enzyme affinity and cellular permeability .

Analytical Methods

Chromatography

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard for analyzing benzoic acid derivatives. Mobile phases typically combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, the related compound 2-[(2-oxoindolin-1-yl)methyl]benzoic acid exhibits a parent ion at m/z 267.28 ([M+H]⁺) .

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Target Identification: Screening against kinase and reductase targets to elucidate mechanisms.

  • Toxicological Profiling: Assessing acute and chronic toxicity in vitro and in vivo.

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